molecular formula C23H25FN2O5 B5452830 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5452830
M. Wt: 428.5 g/mol
InChI Key: GTDSUVHGKREZPF-XUTLUUPISA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The reaction begins with the acylation of 4-fluorobenzoyl chloride with an appropriate amine to form the fluorobenzoyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable dicarbonyl compound to form the pyrrolone ring.

    Hydroxylation: The resulting compound is then hydroxylated at the 3-position using a hydroxylating agent such as hydrogen peroxide or a peracid.

    Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor such as 5-methylfuran-2-carboxylic acid.

    Morpholine Substitution: Finally, the morpholine group is introduced through a nucleophilic substitution reaction with 3-chloropropylmorpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

    Binding to Receptors: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-bromobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorine atom in the benzoyl group of 4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O5/c1-15-3-8-18(31-15)20-19(21(27)16-4-6-17(24)7-5-16)22(28)23(29)26(20)10-2-9-25-11-13-30-14-12-25/h3-8,20,27H,2,9-14H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDSUVHGKREZPF-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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